molecular formula C10H12N2O3 B016817 Ethyl-N-(2-methyl-3-nitrophenyl)formimidate CAS No. 115118-93-9

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

Cat. No. B016817
M. Wt: 208.21 g/mol
InChI Key: NONIOTXCYPEXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate, commonly referred to as ENMF, is an organometallic compound commonly used in scientific research. It is a relatively stable compound that is useful in a variety of applications, such as catalysis, organometallic chemistry, and as a reagent for various transformations. ENMF has a wide range of applications in both organic and inorganic chemistry, and its uses are constantly expanding.

Scientific Research Applications

  • Benzimidazolium salts, including those with ethyl and nitrophenyl substituents, have shown potential in inhibiting acetylcholinesterase and human carbonic anhydrase isoforms I and II, suggesting therapeutic applications (Behçet et al., 2018).

  • Ethyl N-(6-ethoxycarbonyl-2-methyl-thiothieno[2,3-d]pyrimidin-5-yl)formimidate reacts with alkyl and arylhydrazines to form modified thieno[2,3-d]pyrimidines, indicating its use in synthesizing novel compounds (Tumkevičius, 1994).

  • It serves as a versatile reagent for synthesizing nucleoside 5'-methylenebis(phosphonate)s, a crucial tool in nucleoside synthesis (Lesiak et al., 1998).

  • The compound is involved in developing methods for N-ethylation and methylation of 1,3-diphenylureas, leading to important nitro derivatives of propellant stabilizers (Curtis, 1988).

  • Novel HIV-1 NNRTIs with increased activity, particularly against the K103N mutation, have been developed using similar compounds, showing potential in efavirenz-based anti-AIDS regimens (De Martino et al., 2005).

  • It is used in the synthesis of various derivatives, like pyrido(1,2-a)pyrimidine and pyrido(1,2-a)sym-triazin-4-one derivatives (Kato & Masuda, 1975).

  • Ethyl-N-(2-methyl-3-nitrophenyl)formimidate derivatives are also used in Diels-Alder reactions with various dienophiles, demonstrating its versatility in organic synthesis (Ibata et al., 1986).

properties

IUPAC Name

ethyl N-(2-methyl-3-nitrophenyl)methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONIOTXCYPEXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448062
Record name Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

CAS RN

115118-93-9
Record name Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Bergman, P Sand - Organic Syntheses, 2003 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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